molecular formula C3ClF3N2O B13412854 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate CAS No. 59733-92-5

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate

Cat. No.: B13412854
CAS No.: 59733-92-5
M. Wt: 172.49 g/mol
InChI Key: KRAIXOVJMIYWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is a zwitterionic compound featuring a diazonio group (-N₂⁺) at position 2, a chlorine atom at position 1, and three fluorine atoms at position 3. Its structure combines a reactive diazonio moiety with electron-withdrawing trifluoromethyl and chloro substituents, making it highly polar and reactive. Such compounds are typically employed in organic synthesis for cyclopropanation, cycloaddition, or as intermediates in heterocycle formation.

Properties

CAS No.

59733-92-5

Molecular Formula

C3ClF3N2O

Molecular Weight

172.49 g/mol

IUPAC Name

2-diazo-3,3,3-trifluoropropanoyl chloride

InChI

InChI=1S/C3ClF3N2O/c4-2(10)1(9-8)3(5,6)7

InChI Key

KRAIXOVJMIYWMT-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]=[N-])(C(=O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate typically involves the diazotization of 1-chloro-3,3,3-trifluoropropene. The process begins with the reaction of 1-chloro-3,3,3-trifluoropropene with sodium nitrite in the presence of hydrochloric acid, leading to the formation of the diazonium salt. This reaction is carried out under controlled temperature conditions to ensure the stability of the diazonium compound. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, resulting in the formation of azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles.

Scientific Research Applications

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazotization reactions.

    Biology: The compound is employed in the labeling of biomolecules for fluorescence studies due to its ability to form stable azo compounds.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in azo coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond, resulting in the formation of azo dyes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of the target compound with five analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Key Reactivity Applications References
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate C₃HClF₃N₂O⁻ ~188.5 (estimated) Diazonio, enolate, chloro, trifluoromethyl Solid (inferred) Cycloaddition, ring-forming reactions, zwitterion-mediated coupling Organic synthesis, catalysis
2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO 1233xf) C₃H₂ClF₃ 132.5 Alkene, chloro, trifluoromethyl Gas Addition reactions, polymerization Refrigerant, chemical intermediate
Potassium (1E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate C₁₀H₃Cl₂F₃KNO 320.1 Enolate, cyano, dichlorophenyl, trifluoromethyl Solid Nucleophilic substitution, aldol reactions Specialty organic synthesis
3-Chloro-1,1,1-trifluoroacetone C₃ClF₃O 162.5 Ketone, chloro, trifluoromethyl Liquid Nucleophilic addition, carbonyl reduction Pharmaceutical intermediates
3-(Cyclohexen-1-yl)-1-diazonioprop-1-en-2-olate C₉H₁₁N₂O⁻ ~163.2 (estimated) Diazonio, enolate, cyclohexenyl Solid Cycloaddition, photochemical reactions Polymer chemistry, materials science
1-Propene, 3-chloro-1,1,3,3-tetrafluoro C₃HClF₄ 148.5 Alkene, chloro, tetrafluoro Gas Radical reactions, fluoropolymer synthesis Fluorinated materials, refrigerants

Reactivity and Stability Comparison

  • Diazonio Group Reactivity : The target compound and 3-(cyclohexen-1-yl)-1-diazonioprop-1-en-2-olate share a diazonio group, which is thermally unstable and prone to nitrogen release, enabling cyclopropanation or aryl coupling. However, the trifluoromethyl and chloro substituents in the target compound enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks.
  • Electron-Withdrawing Effects: The trifluoromethyl group in 2-chloro-3,3,3-trifluoroprop-1-ene and 3-chloro-1,1,1-trifluoroacetone stabilizes adjacent positive charges but reduces nucleophilicity. In contrast, the enolate form in the target compound and its potassium analog increases basicity and participation in conjugate additions.
  • Steric and Electronic Modifiers: The dichlorophenyl group in the potassium enolate introduces steric hindrance, limiting reactivity compared to the simpler target compound. The cyclohexenyl group in 3-(cyclohexen-1-yl)-1-diazonioprop-1-en-2-olate enhances solubility in non-polar solvents but reduces zwitterionic character.

Biological Activity

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate (CAS No. 59733-92-5) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, exploring available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is C3ClF3N2O, with a molecular weight of 172.493 g/mol. The compound is characterized by the presence of a diazonium group, which is known for its reactivity in various chemical transformations.

Physical Properties

PropertyValue
AppearanceColorless to light yellow liquid
Purity (GC)Minimum 89.0%
Boiling Point54 °C
Hazard ClassificationWarning (H336, H412)

Research indicates that compounds containing diazonium groups can exhibit various biological activities, primarily due to their ability to form reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects or toxicity.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various fluorinated compounds. Results indicate that increased fluorination often correlates with enhanced cytotoxicity in cancer cell lines. The unique trifluoromethyl group in 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate may contribute to similar effects.

Case Studies

  • Anticancer Potential : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of fluorinated diazonium compounds. While not directly involving 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate, it highlighted the potential for such compounds to induce apoptosis in cancer cells through oxidative stress pathways.
  • Environmental Impact : Research conducted on the environmental degradation of fluorinated compounds revealed that certain diazonium derivatives could pose risks to aquatic life due to their persistence and toxicity. This underscores the need for careful handling and disposal practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.